N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-5-10(16-19-8)13-15-12(20-17-13)7-14-11(18)6-9-3-2-4-21-9/h2-5H,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVNCRADIJHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a thiophenyl acetamide structure. Its molecular formula is with a molecular weight of approximately 298.302 g/mol. The presence of these heterocycles is believed to contribute significantly to its biological properties.
Anticancer Properties
Research has indicated that compounds within the same family as this compound exhibit notable anticancer activities. For instance, derivatives containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells through caspase activation and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Varies | Cell cycle arrest |
| A549 | Varies | Induction of apoptosis |
The specific mechanism of action for this compound remains under investigation; however, it is hypothesized to involve interactions with key signaling pathways that regulate cell proliferation and survival.
Antibacterial Activity
In addition to anticancer properties, preliminary studies suggest antibacterial potential. Compounds with similar structures have been evaluated for their activity against various bacterial strains. For example, derivatives of 1,3,4-oxadiazoles have shown promising results against both Gram-positive and Gram-negative bacteria .
The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. The structural features such as the oxadiazole and isoxazole rings are believed to enhance binding affinity to enzymes or receptors involved in critical biochemical pathways. This interaction may modulate cellular functions leading to the observed biological effects .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced biological activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins. These studies help elucidate how structural variations influence biological activity .
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide may possess anticancer properties. The isoxazole and oxadiazole groups are associated with various biological activities, including anti-inflammatory and anticancer effects. Research is ongoing to determine its specific targets within cancer pathways .
Anti-inflammatory Applications
The compound shows promise in targeting enzymes involved in inflammatory processes. For instance, it may inhibit the enzyme mPGES-1, which is crucial in the biosynthesis of prostaglandin E₂ (PGE₂), a mediator of inflammation. Inhibiting this enzyme could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthesis and Research Methods
The synthesis of this compound typically involves multi-step chemical reactions that allow for the construction of its complex structure. Researchers utilize various analytical techniques such as NMR spectroscopy and HPLC to characterize the compound and assess its purity .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For example, derivatives showed significant inhibition of cell proliferation in A549 lung cancer cells at low micromolar concentrations .
Case Study 2: Inhibition of mPGES-1
Research targeting mPGES-1 has indicated that compounds derived from thiophen-acetic acid structures can selectively inhibit this enzyme. Such inhibition has been linked to reduced levels of PGE₂ in inflammatory conditions, suggesting potential therapeutic applications for diseases characterized by excessive inflammation .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its 5-methylisoxazol-3-yl substitution on the oxadiazole ring and thiophen-2-yl acetamide side chain. Below is a comparison with structurally related analogs:
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in melting points and purity:
Insights :
- Bulky aromatic substituents (e.g., 4-chlorophenyl in 11i) correlate with higher melting points, suggesting stronger intermolecular interactions. The target compound’s thiophene group may similarly elevate its melting point compared to alkyl-substituted analogs like 12a.
- Isomer ratios in NMR (e.g., 4:1 in 11as) indicate conformational flexibility, which could influence bioavailability .
Implications :
- Thiophene-acetamide derivatives (e.g., ) exhibit potent kinase inhibition (IC50 < 50 nM), suggesting the target compound may share similar activity due to structural homology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be systematically improved?
- Methodology : Begin with coupling reactions using chloroacetyl chloride and triethylamine under reflux, as described in analogous oxadiazole-acetamide syntheses . Optimize yields by adjusting solvent polarity (e.g., acetonitrile vs. DMF) and reaction time. Employ Design of Experiments (DoE) to identify critical variables (temperature, molar ratios) and minimize trial runs . Computational reaction path searches via quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, guiding experimental prioritization .
Q. Which analytical techniques are critical for characterizing purity and structural integrity of this compound?
- Methodology : Use 1H/13C NMR to confirm regiochemistry of the oxadiazole and thiophene moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For crystalline forms, X-ray diffraction resolves stereoelectronic effects, and FT-IR identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can mechanistic insights into the cyclocondensation step forming the 1,2,4-oxadiazole ring be experimentally validated?
- Methodology : Use isotopic labeling (e.g., 15N or 13C) to track atom transfer during ring closure. In-situ IR spectroscopy monitors intermediate nitrile oxide formation. Compare experimental activation energies with computed values (e.g., via Gaussian 16) to validate proposed pathways. Kinetic studies under varying pH and temperature conditions reveal rate-determining steps .
Q. What strategies address low solubility of this compound in aqueous media for biological assays?
- Methodology : Calculate Hansen solubility parameters (δD, δP, δH) to identify compatible co-solvents (e.g., PEG-400, DMSO). Formulate micellar systems using non-ionic surfactants (Poloxamer 407) or cyclodextrin inclusion complexes. Assess solubility enhancement via phase solubility diagrams and validate stability using differential scanning calorimetry (DSC) .
Q. How should contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
- Methodology : Standardize assay conditions (cell line passage number, serum concentration) to minimize variability. Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., solvent residual traces). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
